molecular formula C22H20N2 B12612475 3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole CAS No. 872682-06-9

3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole

Cat. No.: B12612475
CAS No.: 872682-06-9
M. Wt: 312.4 g/mol
InChI Key: LEBDZTKVBKFWNG-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole is an organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring This specific compound is characterized by the presence of a 4-methylphenyl group and a 2-methylphenylmethyl group attached to the indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.

    Introduction of Substituents: The 4-methylphenyl and 2-methylphenylmethyl groups can be introduced through Friedel-Crafts alkylation reactions. These reactions involve the use of an alkyl halide and a Lewis acid catalyst, such as aluminum chloride, to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the cyclization and alkylation reactions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides and Lewis acids for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Altering Cellular Processes: Affecting cellular functions such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-2-propynal
  • 3-methylcinnamic acid
  • 2’-Bromo-4’-methylacetanilide

Uniqueness

3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole is unique due to its specific substitution pattern on the indazole core, which imparts distinct chemical and biological properties. Its combination of 4-methylphenyl and 2-methylphenylmethyl groups differentiates it from other indazole derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

CAS No.

872682-06-9

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

3-(4-methylphenyl)-1-[(2-methylphenyl)methyl]indazole

InChI

InChI=1S/C22H20N2/c1-16-11-13-18(14-12-16)22-20-9-5-6-10-21(20)24(23-22)15-19-8-4-3-7-17(19)2/h3-14H,15H2,1-2H3

InChI Key

LEBDZTKVBKFWNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC=CC=C4C

Origin of Product

United States

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